N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
CAS No.: 303093-22-3
Cat. No.: VC16079428
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303093-22-3 |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-10-9-13(2)12-14(16)3/h5-10,12,24H,4,11H2,1-3H3,(H,22,25) |
| Standard InChI Key | SKSSAVMYONNQNN-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.4 g/mol. Its IUPAC name, N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide, reflects the substitution pattern: a propyl group at position 1, a hydroxy group at position 4, an oxo group at position 2, and a 2,4-dimethylphenyl carboxamide at position 3 (Figure 1).
Key Structural Features:
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Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridinone ring.
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Functional Groups:
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4-Hydroxy: Enhances hydrogen-bonding potential.
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2-Oxo: Introduces keto-enol tautomerism.
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N-Propyl: A hydrophobic substituent influencing lipid solubility.
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Carboxamide: Provides hydrogen-bond donor/acceptor sites for target interactions.
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Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₃ | |
| Molecular Weight | 350.4 g/mol | |
| SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O | |
| InChI Key | SKSSAVMYONNQNN-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically follows multi-step organic reactions, as outlined in technical reports:
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Quinoline Core Formation: The Gould-Jacobs reaction is employed to cyclize aniline derivatives into 4-oxo-1,4-dihydroquinoline intermediates.
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N-Alkylation: Introduction of the propyl group at position 1 via alkylation with 1-bromopropane.
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Carboxamide Coupling: Reaction of 2,4-dimethylaniline with the quinoline-3-carboxylic acid derivative using coupling agents (e.g., HOBt/EDC) .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.
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Mass Spectrometry: Validates molecular weight via ESI-MS or MALDI-TOF.
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X-ray Crystallography: Resolves three-dimensional conformation (data pending).
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds :
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N1-Substituent: The propyl group optimizes lipid solubility and receptor affinity compared to shorter alkyl chains.
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Position-2 Substitutions: Introduction of substituents at position 2 (e.g., chloro) drastically reduces CB2 affinity, highlighting the sensitivity of this region .
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Carboxamide Linker: The 2,4-dimethylphenyl group enhances selectivity over bulkier aryl groups.
Table 2: Comparative Affinity of Structural Analogs
| Compound | CB2 Receptor Ki (nM) | Source |
|---|---|---|
| N1-n-Pentyl analog | 37 | |
| N1-2-Morpholinoethyl analog | 2000 | |
| 2,4-Dimethylphenyl derivative | Pending |
Comparison with Structural Analogs
The 2,5-dimethylphenyl analog (VCID: VC20029311) exhibits altered bioactivity due to steric and electronic differences:
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Reduced Solubility: The 2,5-substitution pattern increases hydrophobicity.
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Receptor Selectivity: Preliminary data suggest lower CB2 affinity than the 2,4-isomer.
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